

Application Notes and Protocols: Encapsulation of Dodecaborate Clusters in Ferumoxytol Nanoparticles

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Compound of Interest

Compound Name: Dodecaborate

Cat. No.: B577226

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferumoxytol, an FDA-approved iron oxide nanoparticle, serves as a versatile platform for drug delivery due to its biocompatibility and unique physicochemical properties.^{[1][2][3]} Comprising an iron oxide core coated with a carboxylated dextran polymer, ferumoxytol nanoparticles have an overall size of approximately 30 nm.^[4] This dextran coating provides a matrix for the encapsulation of therapeutic agents, including boron-rich compounds like **dodecaborate** clusters, which are of significant interest for applications such as boron neutron capture therapy (BNCT).^{[4][5]}

This document provides detailed protocols for the encapsulation of **dodecaborate** clusters within ferumoxytol nanoparticles, methods for their characterization, and a summary of their release kinetics and in vivo behavior. The encapsulation process appears to be driven by forces other than ion pairing, hydrophobic/hydrophilic interactions, or hydrogen bonding.^{[4][6]}

Physicochemical Properties of Ferumoxytol

Property	Value	Reference
Overall Nanoparticle Size	~30 nm	[4]
Iron Oxide Core Size	~5 nm	[4]
Coating	Carboxylated Dextran	[4]
Zeta Potential	-24 mV	[5]
Molecular Weight (estimated)	731 kDa	[4]

Experimental Protocols

Synthesis of Dodecaborate-Loaded Ferumoxytol (General Procedure)

This protocol describes the general method for encapsulating various **dodecaborate** derivatives into ferumoxytol nanoparticles.

Materials:

- **Dodecaborate** derivative (e.g., $\text{Na}_2\text{B}_{12}\text{H}_{12}$)
- Ferumoxytol (FMX) solution
- Milli-Q H_2O
- Dimethyl sulfoxide (DMSO)
- 1.5 mL Eppendorf tubes
- Centrifugal filter device (3 kDa MWCO)
- Centrifuge

Procedure:

- In a 1.5 mL Eppendorf tube, dissolve 50 mg of the boron cluster derivative in 50 μL of Milli-Q H_2O and 50 μL of DMSO.

- Add 500 μ L of ferumoxytol solution to the tube.
- Mix the solution by shaking for 1 hour at room temperature.
- Incubate the solution at 5°C for 24 hours.
- Transfer the solution to a 3 kDa MWCO centrifugal filter device.
- Add 500 μ L of Milli-Q H₂O to the filter device and centrifuge at 3600 x g for 35 minutes.
- Repeat the washing step (addition of water followed by centrifugation) two more times for a total of three washes to remove any unencapsulated boron clusters.[\[4\]](#)
- The resulting solution contains the **dodecaborate**-encapsulated ferumoxytol nanoparticles.

Characterization of Dodecaborate-Loaded Ferumoxytol

1. Boron Loading Quantification using ICP-OES:

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is utilized to determine the loading capacity of the boron clusters within the ferumoxytol nanoparticles.[\[4\]](#)

2. ¹¹B NMR Spectroscopy:

¹¹B NMR spectroscopy can be employed to confirm the encapsulation of the **dodecaborate** clusters.[\[4\]](#)

3. Determination of Release Kinetics via Dynamic Dialysis:

The release kinetics of the encapsulated **dodecaborate** derivatives are assessed using dynamic dialysis, assuming first-order release kinetics.[\[4\]](#)

Quantitative Data

The following table summarizes the loading capacities and release half-lives for various **dodecaborate** derivatives encapsulated in ferumoxytol.

Dodecaborate Derivative	Loading Capacity (Boron Clusters per FMX Nanoparticle)	Release Half-life (hours)
$\text{Na}_2\text{B}_{12}\text{H}_{12}$	$\sim 10^4$	Data Not Available in Provided Text
Other derivatives	Varied	On the order of hours

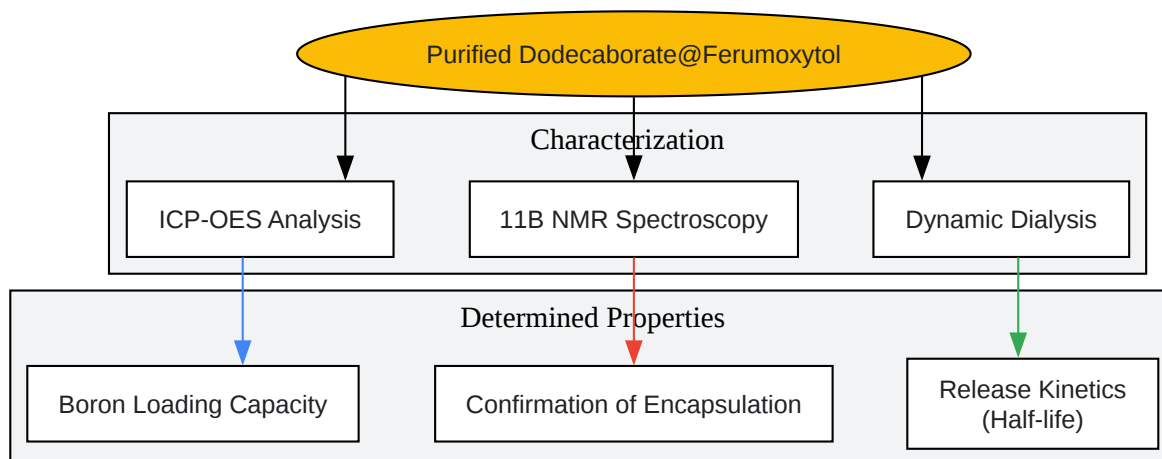
Note: Specific quantitative data for loading capacities and half-lives for a range of derivatives were not detailed in the provided search results, but the general order of magnitude and timescale are indicated.[4][5]

Visualized Workflows and Relationships



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Caption: Synthesis and purification workflow for **dodecaborate**-encapsulated ferumoxytol.



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Caption: Characterization workflow for **dodecaborate**-loaded ferumoxytol nanoparticles.

In Vivo Biodistribution and Toxicity

Biodistribution studies in BALB/c mice have demonstrated that the encapsulation of sodium **dodecaborate** in ferumoxytol (1@FMX) alters its biodistribution compared to the free compound.[4] The encapsulated form showed increased localization in several organs at early time points.[4][7] Importantly, the formulation was found to be nontoxic at the administered dosage.[4][6] The pharmacokinetic profile of 1@FMX was noted to be similar to that of the BSH anion, a compound previously investigated for BNCT.[7]

Conclusion

The encapsulation of **dodecaborate** clusters in ferumoxytol nanoparticles presents a promising strategy for the development of novel therapeutic agents. This approach has been shown to successfully encapsulate these boron-rich compounds, leading to altered biodistribution and pharmacokinetic properties in vivo without introducing toxicity.[4] The provided protocols offer a foundation for researchers to further explore and develop this drug delivery system for various biomedical applications.

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